2-Benzyl-5-bromo-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-bromo-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-13-6-7-15-12(9-13)10-14(17-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFTBYZGCDESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628348 | |
| Record name | 2-Benzyl-5-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59931-51-0 | |
| Record name | 2-Benzyl-5-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Benzyl 5 Bromo 1 Benzofuran and Its Derivatives
Regioselective Functionalization Strategies
Regioselective functionalization is paramount for introducing specific substituents onto the benzofuran (B130515) skeleton at desired positions. This involves carefully controlled reactions that direct the installation of bromo and benzyl (B1604629) groups at the C-5 and C-2 positions, respectively.
Bromination Protocols for Benzofuran Ring Systems
The introduction of a bromine atom onto the benzofuran ring is a key step in the synthesis of the target compound. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is highly dependent on the reagent, substrate, and reaction conditions. nih.gov
For the synthesis of 5-bromobenzofuran (B130475) derivatives, various brominating agents can be employed. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. nih.gov The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran. nih.gov The selectivity can be influenced by the presence of directing groups on the benzofuran ring and by controlling the reaction temperature. nih.gov For instance, the bromination of 2-acetyl benzofuran with phenyltrimethylammonium (B184261) tribromide has been studied, leading to the formation of 2-bromoacetyl benzofurans, illustrating how existing functional groups direct the position of bromination. researchgate.net Theoretical analysis and ab initio calculations can help predict the positional selectivity in electrophilic aromatic brominations, aligning with experimental results. nih.gov
Other brominating systems, such as tetraalkylammonium tribromides, have shown high para-selectivity in the bromination of phenols, which are common precursors to benzofurans. nih.gov The choice of the brominating agent and conditions is critical to achieve the desired 5-bromo substitution pattern on the benzofuran core. nih.govresearchgate.net
Benzylation Approaches at the C-2 Position
Introducing the benzyl group specifically at the C-2 position of the 5-bromobenzofuran scaffold is another critical functionalization step. Several methods have been developed for the C-2 alkylation and benzylation of benzofurans.
One approach involves the transition-metal-catalyzed oxidative cyclization of ortho-cinnamyl phenols. organic-chemistry.org A palladium-catalyzed 5-exo-trig intramolecular oxidative annulation can effectively produce 2-benzyl-substituted benzofurans. organic-chemistry.org This method can be performed as a one-pot, sequential synthesis starting from readily available phenols and alcohols. organic-chemistry.org
Radical C-2 alkylation represents another strategy. An iron(II)-catalyzed radical alkylation of benzofurans with activated alkyl halides has been reported as a viable method for C-H functionalization at the C-2 position. researchgate.net Furthermore, syntheses starting from nitroalkene precursors provide a pathway to 2-benzylbenzofuran derivatives. researchgate.net This can involve a reduction followed by a Nef reaction and acid-mediated cyclization, or a one-pot process involving Grignard reagents. researchgate.net
Cascade and Multicomponent Reactions in Benzofuran Scaffold Assembly
Transition-Metal-Catalyzed Annulation and Cyclization Routes
Transition metals, particularly palladium, copper, and ruthenium, are extensively used to catalyze the synthesis of the benzofuran ring system. nih.gov These methods often involve the coupling of two components followed by an intramolecular cyclization to form the fused ring.
A prominent strategy is the palladium-catalyzed Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization to yield 2-substituted benzofurans. nih.govmdpi.com To synthesize the target molecule, a 4-bromo-2-iodophenol (B1279099) could be coupled with phenylprop-1-yne. Palladium nanoparticles have also been shown to catalyze a one-pot synthesis of benzofurans via Sonogashira reactions. organic-chemistry.org
Another powerful palladium-catalyzed method involves the direct C-H bond functionalization of phenols with bromoalkynes, which generates (Z)-2-bromovinyl phenyl ethers that subsequently cyclize to form 2-substituted benzofurans. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols also provides a regioselective route to benzofuran derivatives. organic-chemistry.org Copper catalysts are also effective; for example, CuBr can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org
Metal-Free and Organocatalytic Cyclization Pathways
To avoid the use of potentially toxic and expensive transition metals, metal-free and organocatalytic methods for benzofuran synthesis have been developed. mdpi.com
A notable metal-free approach is the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA). organic-chemistry.orgacs.org This oxidative cyclization can be performed with stoichiometric or catalytic amounts of the iodine(III) reagent. organic-chemistry.org
The Wittig reaction, a cornerstone of organic synthesis, can also be employed. A phosphine-catalyzed Wittig reaction has been used to synthesize alkenyl-substituted benzofuran derivatives in a one-pot process starting from nitrostyrenes and acyl chlorides. nih.govacs.org Additionally, base-catalyzed methods like the Rap–Stoermer reaction, using a base such as triethylamine, can be used to synthesize benzofuran derivatives from α-haloketones and phenols. nih.govnih.gov A transition-metal-free, one-pot synthesis of fused benzofuranamines has also been achieved through a Smiles rearrangement at room temperature. mdpi.com
Precursor-Based Synthetic Strategies
This approach focuses on the use of specifically designed precursors that already contain parts of the final structure, which are then converted into the target 2-benzyl-5-bromo-1-benzofuran.
One effective strategy utilizes nitroalkene precursors. researchgate.net Simple and straightforward methods have been developed for the synthesis of 2-benzylbenzofuran and 3-substituted 2-benzylbenzofuran derivatives from these precursors. researchgate.net The synthesis can proceed through the reduction of a nitroalkene with sodium borohydride (B1222165) (NaBH₄), followed by a Nef reaction and acid-mediated cyclization. researchgate.net A one-pot process can also be used where nitroalkenes react with Grignard reagents, followed by the Nef reaction and cyclization. researchgate.net
Another precursor-based approach involves the direct synthesis of benzofurans from phenols and α-haloketones. nih.gov For the target molecule, 4-bromophenol (B116583) could be reacted with a benzyl-α-haloketone. This reaction can be promoted by a Lewis acid like titanium tetrachloride, which facilitates a Friedel–Crafts-like alkylation followed by intramolecular cyclodehydration in a single step, offering high regioselectivity. nih.gov The synthesis of chalcone (B49325) derivatives, such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, also highlights a strategy where a pre-functionalized 5-bromo-1-benzofuran is used as a key precursor for further elaboration. rsc.org
Compound Index
Synthesis from Substituted Phenols and Alkyne Derivatives
A prevalent and versatile strategy for constructing the benzofuran ring system involves the coupling of a substituted phenol (B47542) with a suitable alkyne, followed by cyclization. To synthesize this compound, this typically involves a 4-bromophenol derivative and a benzyl-substituted alkyne.
One of the most effective methods for this transformation is the palladium-catalyzed Sonogashira coupling of a halo-phenol with a terminal alkyne, followed by an intramolecular cyclization (annulations). mdpi.com For the synthesis of this compound, this would conceptually involve the reaction of 4-bromo-2-iodophenol with 3-phenyl-1-propyne (B125596). The Sonogashira coupling would first form a 2-alkynylphenol intermediate, which then undergoes cyclization to yield the desired benzofuran. The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is standard for the coupling step. nih.gov The subsequent cyclization can be promoted by the palladium catalyst itself or by the addition of another catalyst or reagent.
Another related approach involves the interrupted Pummerer reaction, where phenols react with alkynyl sulfoxides. nih.gov This method allows for the synthesis of a variety of functionalized benzofurans. nih.gov By selecting 4-bromophenol and an appropriately substituted benzyl alkynyl sulfoxide, this methodology could potentially be adapted for the synthesis of this compound.
Table 1: Examples of Catalytic Systems for Benzofuran Synthesis from Phenols and Alkynes
| Phenol Reactant | Alkyne Reactant | Catalyst System | Key Features |
| o-Iodophenol | Phenylacetylene | Pd(OAc)2 on Nano-sized Carbon Balls (NCB) | Copper- and ligand-free, recyclable catalyst. koreascience.kr |
| 2-Chlorophenols | Terminal Alkynes | Palladium with dihydroxyterphenylphosphine (Cy-DHTP) | One-pot synthesis of disubstituted benzofurans. organic-chemistry.org |
| Phenols | Alkynyl Sulfoxides | Triflic anhydride (B1165640) (Tf2O) and 2,6-di(tert-butyl)pyridine | Interrupted Pummerer reaction for functionalized benzofurans. nih.gov |
Utilization of 5-Bromosalicylaldehyde (B98134) and Related Intermediates
5-Bromosalicylaldehyde is a readily available and versatile starting material for the synthesis of 5-bromo-substituted benzofurans. Various synthetic strategies have been developed that utilize this key intermediate to construct the furan (B31954) ring with a substituent at the 2-position.
A common approach involves the O-alkylation of 5-bromosalicylaldehyde with a reagent that will ultimately form the C2-C3 bond of the furan ring, followed by intramolecular cyclization. For the synthesis of a 2-benzyl derivative, this could involve reaction with a compound like phenacyl bromide or a related species.
More direct methods involve the condensation of 5-bromosalicylaldehyde with active methylene (B1212753) compounds. For example, a base-mediated cyclocondensation of 5-bromosalicylaldehyde with reagents such as substituted acetonitriles or esters can lead to the formation of 2-substituted benzofurans.
Another strategy involves converting 5-bromosalicylaldehyde into a more reactive intermediate. For example, it can be converted to 5-bromosalicylonitrile. koreascience.kr This nitrile can then undergo condensation with reagents like ethyl chloroacetate (B1199739) or chloroacetamide, followed by a base-catalyzed cyclization to form 3-amino-2-substituted-5-bromobenzofurans. mdpi.comkoreascience.kr While not directly yielding a 2-benzyl derivative, these intermediates can be further modified.
A more direct route to 2-substituted benzofurans from salicylaldehydes involves their reaction with various phosphorus ylides (Wittig reaction) or related reagents, which can introduce the C2-substituent and facilitate ring closure.
Table 2: Synthetic Transformations Starting from 5-Bromosalicylaldehyde
| Reagent | Intermediate/Product | Reaction Type |
| Hydroxylamine hydrochloride | 5-Bromosalicylonitrile | Dehydration/Conversion |
| Ethyl chloroacetate (with 5-bromosalicylonitrile) | Ethyl 5-bromo-3-amino-2-benzofurancarboxylate | Condensation/Cyclization |
| Chloroacetone (with 5-bromosalicylonitrile) | 5-bromo-3-amino-2-acetylbenzofuran | Condensation/Cyclization |
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, this involves the development of protocols that are more environmentally benign, for example by reducing waste, avoiding hazardous solvents, and using energy-efficient methods.
Solvent-Free and Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of benzofuran derivatives has been shown to benefit significantly from microwave irradiation. acs.org
For example, microwave-assisted Suzuki coupling reactions have been used for the synthesis of 5-arylbenzofuran-2-carboxylates, demonstrating the utility of this technology for modifying the benzofuran core. nih.gov One-pot, three-component syntheses of 2,3-disubstituted benzofurans under Sonogashira conditions have also been efficiently performed using microwave irradiation, which helps to minimize side products and reduce reaction times. nih.gov The development of a microwave-assisted protocol for the coupling of 4-bromo-2-halophenol with 3-phenyl-1-propyne or for the cyclization of an appropriate intermediate derived from 5-bromosalicylaldehyde could provide a rapid and efficient route to this compound.
Solvent-free reaction conditions, another cornerstone of green chemistry, aim to reduce the environmental impact of chemical processes by eliminating the use of volatile organic solvents. These reactions can sometimes be facilitated by grinding the reactants together or by using a minimal amount of a recyclable solid support. Combining solvent-free conditions with microwave irradiation can lead to highly efficient and environmentally friendly synthetic methods.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage of Microwave |
| Synthesis of Benazepril Intermediate | 29 hours | 4 minutes | Drastic reduction in reaction time. nih.gov |
| N-alkylation of Benzotriazole | - | Good yield | Improved yield and shorter reaction time. |
| Three-component Benzofuran Synthesis | - | Shorter reaction times | Higher yields and cleaner products. nih.gov |
Recyclable Catalytic Systems
The use of expensive and often toxic heavy metal catalysts, such as palladium, is common in the synthesis of benzofurans. A key aspect of green chemistry is the development of catalytic systems that can be easily recovered and reused, thereby reducing waste and cost.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a significant advantage in this regard. After the reaction is complete, the catalyst can be easily separated by filtration and potentially reused in subsequent reactions.
An example of such a system is the use of palladium supported on nano-sized carbon balls (Pd-NCB) for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. koreascience.kr This catalyst was shown to be reusable for more than five cycles without a significant loss of activity. koreascience.kr The development and application of similar recyclable palladium catalysts for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process. Other supports for recyclable palladium catalysts include polymers, silica, and magnetic nanoparticles.
Reactivity and Mechanistic Insights into 2 Benzyl 5 Bromo 1 Benzofuran Transformations
Chemical Transformations at the Bromine Atom
The bromine atom at the C-5 position of the benzofuran (B130515) ring is a key site for synthetic elaboration, behaving as a typical aryl bromide. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the 5-bromo substituent on the benzofuran core is an excellent substrate for such transformations. yonedalabs.com
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comrsc.org This reaction is highly versatile due to the stability and commercial availability of many boronic acids and its tolerance of a wide range of functional groups. nih.gov For 2-Benzyl-5-bromo-1-benzofuran, this would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position.
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling the aryl bromide with a terminal alkyne. acs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org This transformation would install an alkynyl group at the C-5 position of the benzofuran, a valuable functional group for further synthetic manipulations.
| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ with ligands like SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, THF, DMF, Toluene/Water | 2-Benzyl-5-aryl-1-benzofuran |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 2-Benzyl-5-alkynyl-1-benzofuran |
This table presents representative conditions for cross-coupling reactions based on established methodologies for aryl bromides.
Direct nucleophilic aromatic substitution (SNAr) on the 5-bromo position of this compound is generally challenging. The benzofuran ring system is electron-rich, which disfavors direct attack by nucleophiles. uoanbar.edu.iq Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this structure.
However, palladium-catalyzed methods, analogous to cross-coupling reactions, can be employed to achieve formal nucleophilic substitution. For instance, Buchwald-Hartwig amination would allow for the formation of C-N bonds by coupling with amines, and related methods can be used for C-O bond formation with alcohols. These metal-catalyzed processes provide a viable pathway for introducing heteroatom nucleophiles at the C-5 position. researchgate.net
Reactivity of the Benzyl (B1604629) Moiety
The methylene (B1212753) (-CH₂) bridge of the benzyl group is another key reactive site within the molecule. Its position adjacent to both a phenyl ring and the benzofuran system makes it a benzylic position, which is particularly susceptible to functionalization.
The benzylic C-H bonds can be selectively converted into other functional groups.
Benzylic Oxidation: The methylene group can be oxidized to a carbonyl group (ketone). Modern methods utilize catalytic systems to achieve this transformation under mild conditions. For example, a non-heme manganese catalyst with hydrogen peroxide (H₂O₂) as the oxidant has been shown to be highly effective for the chemoselective oxidation of a wide variety of functionalized benzylic compounds. nih.gov This protocol is noted for its high activity and tolerance of diverse functional groups, making it suitable for complex molecules. nih.gov
Benzylic Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) at the benzylic position can be readily achieved using radical halogenating agents. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the classic reagent for selective benzylic bromination.
| Reaction | Reagent(s) | Product |
| Benzylic Oxidation | Mn catalyst, H₂O₂ | (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 2-(Bromo(phenyl)methyl)-5-bromo-1-benzofuran |
The reactivity of the benzylic position is rooted in the stability of the intermediate formed during radical reactions. nih.gov Abstraction of a hydrogen atom from the methylene group generates a benzyl radical. This radical is highly stabilized by resonance, with the unpaired electron delocalized over the adjacent phenyl ring and the benzofuran system.
This inherent stability of the benzylic radical is the mechanistic foundation for the functionalization reactions described above. For instance, benzylic halogenation with NBS proceeds via a free-radical chain mechanism initiated by the abstraction of a benzylic hydrogen. The construction of complex benzofuran derivatives can also involve radical cyclization cascades, highlighting the compatibility of the benzofuran nucleus with radical intermediates. scienceopen.com
Electrophilic and Nucleophilic Reactions of the Benzofuran Heterocycle
The benzofuran ring system itself can participate in reactions, primarily electrophilic aromatic substitution.
Electrophilic Substitution: The benzofuran ring is electron-rich and readily undergoes electrophilic substitution. In unsubstituted benzofuran, attack occurs preferentially at the C-2 position. stackexchange.com Since this position is occupied by the benzyl group in the target molecule, electrophilic attack on the furan (B31954) portion of the heterocycle would be directed to the C-3 position.
For the benzene (B151609) portion of the molecule, the regiochemical outcome is determined by the directing effects of the existing substituents: the ether oxygen, the C-2 benzyl group, and the C-5 bromine atom.
The ether oxygen is a powerful activating group and is ortho, para-directing to the C-4 and C-6 positions.
The bromine atom is a deactivating group but is also ortho, para-directing, reinforcing substitution at the C-4 and C-6 positions.
The C-2 benzyl group is weakly activating and directs to C-3 and C-7.
Considering these combined effects, electrophilic substitution on the benzene ring is most likely to occur at the C-4 and C-6 positions, which are strongly activated by the heterocyclic oxygen and directed by the bromine atom.
Nucleophilic Substitution: As an electron-rich aromatic system, the carbon framework of the benzofuran heterocycle is not susceptible to nucleophilic attack unless activated by potent electron-withdrawing groups. Therefore, such reactions are not characteristic of this compound under normal conditions.
Regioselective Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the this compound scaffold is a complex process influenced by the directing effects of the existing substituents. The benzofuran ring itself exhibits a preference for electrophilic attack at the 2- and 3-positions, with the 2-position being generally more reactive due to the better stabilization of the resulting carbocation intermediate. youtube.com However, with the 2-position already occupied by a benzyl group, further substitution is directed to other positions on the bicyclic system.
The directing effects of the benzyl and bromo substituents must be considered in tandem. The benzyl group at the 2-position is a weak activating group and an ortho, para-director. On the furan ring, this would primarily direct incoming electrophiles to the 3-position. Conversely, the bromine atom at the 5-position is a deactivating but ortho, para-directing group. libretexts.orglibretexts.org This directs electrophiles to the 4- and 6-positions of the benzene ring.
The ultimate regioselectivity of an EAS reaction on this compound will therefore be a result of the competition between these directing effects. The electron-rich nature of the furan ring generally makes the 3-position more susceptible to electrophilic attack than the positions on the benzene ring, which is deactivated by the bromine atom. However, the precise outcome can be influenced by the nature of the electrophile and the reaction conditions.
| Position of Electrophilic Attack | Directing Influence | Predicted Outcome |
| 3-position | Benzyl group (ortho position relative to the point of attachment) | Favorable due to the activating effect of the benzyl group and the inherent reactivity of the furan ring. |
| 4-position | Bromo group (ortho position) | Possible, but the benzene ring is deactivated by the halogen. |
| 6-position | Bromo group (para position) | Possible, but the benzene ring is deactivated by the halogen. |
It is important to note that steric hindrance from the benzyl group might slightly disfavor substitution at the 3-position, potentially increasing the proportion of substitution on the benzene ring.
Directed Metallation and Subsequent Quenching Reactions
Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgharvard.edu In the case of this compound, both the oxygen atom of the benzofuran ring and the bromine atom at the 5-position can act as directing metallation groups (DMGs).
The oxygen atom in the furan ring can direct lithiation to the adjacent 7-position. However, the bromine atom at the 5-position is a more established and often stronger directing group for ortho-metallation. baranlab.org Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, is expected to lead to deprotonation at one of the positions ortho to the bromine atom, namely the 4- or 6-position.
Between the two possible sites, the 4-position is generally more acidic due to the inductive effect of the nearby oxygen atom of the furan ring. Therefore, regioselective lithiation is anticipated to occur predominantly at the 4-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
| Metallation Site | Directing Group | Electrophile (E+) | Quenched Product |
| 4-position | 5-Bromo | Aldehydes, Ketones | 4-Hydroxyalkyl derivative |
| 4-position | 5-Bromo | Carbon dioxide | 4-Carboxylic acid derivative |
| 4-position | 5-Bromo | Alkyl halides | 4-Alkyl derivative |
| 4-position | 5-Bromo | Silyl halides | 4-Silyl derivative |
Rearrangement Reactions and Substituent Migrations
Intramolecular Rearrangements within Benzofuran Scaffolds
Substituted benzofurans can undergo various intramolecular rearrangements, often under thermal or acidic conditions. These rearrangements can lead to the formation of new, sometimes unexpected, molecular architectures. For instance, reports have detailed the synthesis of highly substituted benzofurans that proceed through a charge-accelerated imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement followed by substituent migration. rsc.orgrsc.org
Halogen Dance Reactions and Their Synthetic Utility
The "halogen dance" is a fascinating rearrangement reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position upon treatment with a strong base. imperial.ac.ukclockss.org This reaction has been observed in various halogenated heterocycles, including bromofurans and bromothiophenes. researchgate.netacs.orgias.ac.in
In the context of this compound, a halogen dance reaction could potentially be initiated by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The proposed mechanism involves the deprotonation of the benzofuran ring at a position adjacent to the bromine atom, followed by a series of equilibria that can lead to the migration of the bromine to a new position.
For this compound, deprotonation at the 4- or 6-position could initiate the halogen dance. If deprotonation occurs at the 4-position, the bromine could migrate to this position, yielding a 4-bromo-5-lithiated intermediate. Quenching this intermediate with an electrophile would result in a 4-bromo-5-substituted-2-benzyl-1-benzofuran. This reaction pathway offers a powerful method for accessing substitution patterns that are not achievable through conventional methods.
| Starting Material | Base | Proposed Intermediate | Quenching Electrophile (E+) | Potential Product |
| This compound | LDA | 2-Benzyl-4-lithio-5-bromobenzofuran | H₂O | This compound (no net reaction) |
| This compound | LDA | 2-Benzyl-5-lithio-4-bromobenzofuran | E⁺ | 2-Benzyl-4-bromo-5-E-1-benzofuran |
| This compound | LDA | 2-Benzyl-6-lithio-5-bromobenzofuran | H₂O | This compound (no net reaction) |
| This compound | LDA | 2-Benzyl-5-lithio-6-bromobenzofuran | E⁺ | 2-Benzyl-6-bromo-5-E-1-benzofuran |
The synthetic utility of the halogen dance reaction lies in its ability to isomerize halogenated compounds and to introduce functional groups at positions that are otherwise difficult to access.
Advanced Characterization and Structural Elucidation of 2 Benzyl 5 Bromo 1 Benzofuran and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. High-resolution techniques offer precise data on the molecular composition, the bonding environment of individual atoms, and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of complex structures like those of substituted benzofurans.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For a 2-benzyl-5-bromo-1-benzofuran derivative, COSY would show correlations between the protons of the benzyl (B1604629) group and the protons on the benzofuran (B130515) core, helping to piece together the spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J C-H). This allows for the direct assignment of a proton's chemical shift to its attached carbon, which is invaluable for mapping the skeleton of the molecule. oregonstate.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H), which is critical for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. researchgate.net For instance, the methylene (B1212753) protons of the benzyl group would show an HMBC correlation to the C2 carbon of the benzofuran ring, confirming the point of attachment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is distinct from the others as it identifies protons that are close in space, rather than those connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY can reveal the spatial proximity between the protons of the benzyl ring and the protons on the benzofuran moiety, providing insights into the preferred rotational conformation of the benzyl group relative to the benzofuran plane.
Interactive Table: Representative 2D NMR Correlations for a Substituted Benzofuran Scaffold
| Correlation Type | Interacting Nuclei | Information Provided |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies neighboring protons within the same spin system (e.g., within the benzyl ring). |
| HSQC | ¹H ↔ ¹³C (1 bond) | Directly links a proton to the carbon it is attached to. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments and identifies quaternary carbons. |
| NOESY | ¹H ↔ ¹H (through space) | Reveals spatial proximity, aiding in conformational and stereochemical analysis. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. nih.govresearchgate.net For this compound (C₁₅H₁₁BrO), HRMS can distinguish its exact mass from other potential formulas that might have a similar nominal mass. This technique is indispensable for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical literature. mdpi.com
Interactive Table: HRMS Data for a Brominated Benzofuran Derivative
| Compound Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |
| C₂₁H₁₈BrNNaO₅ | 466.0261 | 466.0271 | +2.1 |
| C₂₁H₁₈Br⁸¹NNaO₅ | 468.0241 | 468.0252 | +2.4 |
Data adapted for a representative brominated benzofuran derivative. mdpi.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification. nih.govacs.org
For this compound, key vibrational bands would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. scialert.net
C-O-C stretching: The ether linkage within the furan (B31954) ring gives rise to characteristic bands, often in the 1250-1050 cm⁻¹ region.
C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.
Out-of-plane C-H bending: These vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. ijtsrd.comresearchgate.net
Interactive Table: Characteristic Vibrational Frequencies for Substituted Benzofurans
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1625 - 1430 | FT-IR, Raman |
| Furan Ring C-O-C Stretch | 1250 - 1050 | FT-IR |
| C-Br Stretch | 600 - 500 | FT-IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR |
X-ray Crystallography for Absolute Configuration and Supramolecular Interactions
While spectroscopy provides information on connectivity, X-ray crystallography offers the ultimate proof of structure by determining the precise spatial arrangement of atoms in a single crystal. rsc.org This technique provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with very high precision.
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide definitive structural proof. researchgate.netscirp.org The analysis of a suitable crystal yields detailed crystallographic data, including the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. nih.govnih.gov This information precisely defines the geometry of the molecule in the solid state, confirming the planarity of the benzofuran ring and the orientation of the benzyl and bromo substituents. mdpi.com
Interactive Table: Representative Crystallographic Data for a 5-Bromo-1-benzofuran Derivative
| Parameter | Value |
| Compound | Ethyl 5-bromo-1-benzofuran-2-carboxylate |
| Formula | C₁₁H₉BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8869 (3) |
| b (Å) | 23.780 (2) |
| c (Å) | 11.0820 (7) |
| β (°) | 96.905 (8) |
| Volume (ų) | 1016.89 (13) |
Data from a representative 5-bromo-1-benzofuran derivative. nih.gov
Beyond defining the individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. mdpi.comnih.gov For 5-bromo-benzofuran derivatives, these interactions can include:
Weak C-H···O Hydrogen Bonds: While not as strong as conventional hydrogen bonds, interactions between aromatic C-H donors and the furan oxygen atom acceptor can play a significant role in stabilizing the crystal structure. nih.govnih.gov
π-Stacking Interactions: The planar aromatic rings of the benzofuran and benzyl moieties can stack on top of each other. In the crystal structure of ethyl 5-bromo-1-benzofuran-2-carboxylate, π–π stacking is observed between the benzene (B151609) and furan rings of adjacent molecules, with a centroid–centroid distance of 3.662 (3) Å. nih.gov
Halogen Bonding and Halogen-Halogen Contacts: The bromine atom can participate in halogen bonding (Br···O/N) or halogen-halogen (Br···Br) contacts. rsc.orgresearchgate.netnih.gov These interactions are directional and can significantly influence the supramolecular architecture of the crystal. rsc.org
Analysis of these supramolecular interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility.
Thermal Analysis and Polymerization Studies
Detailed thermal analysis and polymerization studies specifically focused on this compound have not been prominently reported. Research in this area often centers on related, but structurally distinct, benzofuran-containing polymers.
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition kinetics of materials. However, specific TGA data for this compound or its polymers could not be located in a review of the available literature. For context, studies on other brominated benzofuran derivatives, such as poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), have been conducted to determine their thermal degradation characteristics at various heating rates. researchgate.netresearchgate.net These analyses typically involve calculating decomposition activation energies using methods like Kissinger's and Flynn–Wall–Ozawa to understand the decomposition mechanism. researchgate.net Without experimental data for poly(this compound), a similar kinetic analysis is not possible.
Differential Scanning Calorimetry (DSC) is employed to identify phase transitions, such as the glass transition temperature (Tg), in polymeric materials. There is no specific DSC data available for polymeric derivatives of this compound. In related research, the glass transition temperature for poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) was determined to be 137°C, indicating a rigid polymer structure. researchgate.netresearchgate.net This value, however, is specific to the methacrylate (B99206) backbone and the particular benzofuran side group of that polymer and cannot be extrapolated to polymers derived directly from this compound.
The polymerization of the parent benzofuran molecule is known to proceed via cationic polymerization, yielding rigid polymers with high glass transition temperatures. acs.org However, the specific polymerization mechanisms for this compound are not detailed in the available literature. The presence of the benzyl and bromo substituents on the benzofuran ring would be expected to influence the monomer's reactivity and the properties of the resulting macromolecule. Characterization of novel macromolecules derived from this specific monomer, including their molecular weights and structural features, remains an area for future research.
Optical Characterization of Derivatives
The optical properties of benzofuran derivatives are of interest due to their conjugated π-electron systems. researchgate.net These properties are highly dependent on the specific substituents attached to the benzofuran core. scispace.com A detailed optical characterization of derivatives of this compound, including measurements of absorption, fluorescence, and nonlinear optical properties, has not been found in the surveyed scientific literature. Such studies would be necessary to determine their potential for applications in materials science and bioimaging. scispace.com
Computational and Theoretical Studies on 2 Benzyl 5 Bromo 1 Benzofuran
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the electronic properties and thermodynamic stability of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy of the molecular system.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.orgrsc.orgresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 2-Benzyl-5-bromo-1-benzofuran, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p), can predict key structural parameters. rsc.org
The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For the benzofuran (B130515) core, the calculations would confirm its inherent planarity. nih.gov The orientation of the benzyl (B1604629) group at the 2-position and the position of the bromine atom at the 5-position are also determined. These geometric parameters are crucial as they influence the molecule's steric and electronic properties, and how it interacts with other molecules.
Table 1: Predicted Geometric Parameters for the Benzofuran Core of this compound (Illustrative Data)
| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |
|---|---|
| C2-C3 Bond Length | ~1.39 Å |
| O1-C2 Bond Length | ~1.37 Å |
| C4-C5 Bond Length | ~1.39 Å |
| C5-Br Bond Length | ~1.91 Å |
| C2-C(benzyl) Bond Length | ~1.51 Å |
| O1-C2-C3 Bond Angle | ~110.5° |
| C2-C3-C3a Bond Angle | ~106.8° |
Note: These values are illustrative and based on typical DFT calculations for substituted benzofurans. Actual values would require a specific calculation for this molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.govresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule that is more easily polarized. nih.gov For this compound, the HOMO is expected to be distributed across the electron-rich benzofuran ring system, while the LUMO would also be located on this aromatic core. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.
Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data)
| Parameter | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicates high kinetic stability |
| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.227 eV-1 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Power of an atom to attract electrons |
Note: These are representative values based on similar aromatic heterocyclic compounds. Specific calculations are needed for precise figures for this compound.
Mechanistic Investigations via Computational Modeling
Computational modeling is an indispensable tool for studying the step-by-step process of chemical reactions. It allows for the exploration of reaction mechanisms, the identification of intermediates and transition states, and the prediction of reaction outcomes.
The synthesis of 2-substituted benzofurans can proceed through various routes, including intramolecular cyclizations. nih.gov For instance, the synthesis of 2-benzyl benzofurans can be achieved via a Friedel-Crafts alkylation of a phenol (B47542) with a cinnamyl alcohol, followed by a palladium-catalyzed oxidative annulation of the resulting o-cinnamyl phenol. nih.gov
Computational chemistry can be used to model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. Transition state analysis is particularly important; it involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. For a multi-step synthesis, computational modeling can identify the rate-determining step—the step with the highest activation energy.
In many organic reactions, there is more than one possible outcome, leading to different isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over others, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Computational modeling can predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to the different possible products. The reaction pathway with the lower activation energy will be favored, and the corresponding product will be the major one. For example, in the synthesis of substituted benzofurans, if different positions on the starting phenol are available for reaction, DFT calculations can determine which position is more likely to react by comparing the stabilities of the various possible intermediates and transition states. While the specific molecule this compound does not possess a chiral center, computational methods are crucial for predicting stereoselectivity in related reactions where chiral products can be formed. nih.gov
In Silico Studies of Molecular Interactions (focused on binding modes)
In silico studies, particularly molecular docking, are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. researchgate.netnih.govafricanjournalofbiomedicalresearch.comnih.govafricanjournalofbiomedicalresearch.com This is a cornerstone of modern drug discovery and design. africanjournalofbiomedicalresearch.com
The process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring the resulting poses based on their predicted binding affinity. This score is typically an estimation of the binding energy, with more negative values indicating a more favorable interaction. africanjournalofbiomedicalresearch.com
For this compound, a docking study would analyze how its different structural features contribute to binding. The benzyl group could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction. The benzofuran ring itself can form hydrophobic and π-stacking interactions within the protein's binding pocket.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding site forming significant contacts. | PHE 28, TRP 110, LEU 32, VAL 45 |
| Types of Interactions | The nature of the non-covalent bonds formed. | π-π Stacking: Benzyl ring with PHE 28.Hydrophobic: Benzofuran core with LEU 32, VAL 45.Halogen Bond: Bromine atom with a backbone carbonyl oxygen. |
Note: This table is a hypothetical example to illustrate the output of a molecular docking study. The specific results depend entirely on the chosen protein target.
These in silico studies provide a rational basis for understanding the potential biological activity of this compound and can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can elucidate its conformational flexibility, which is crucial for its interaction with biological targets. The simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to predict its movement.
In analogous systems, such as other 2-benzyl-benzofuran (B8504550) derivatives, computational studies have been employed to understand their structural dynamics. While specific data for this compound is not available, the general principles of conformational analysis would apply.
Interactive Data Table: Predicted Torsional Energy Profile of this compound
Note: The following data is hypothetical and serves as an illustrative example of what a conformational analysis might reveal. Actual values would require specific computational studies.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.2 | Eclipsed (Sterically hindered) |
| 60 | 1.5 | Gauche |
| 120 | 4.8 | Eclipsed |
| 180 | 0.0 | Anti (Most stable) |
| 240 | 4.8 | Eclipsed |
| 300 | 1.5 | Gauche |
Ligand-Protein Docking Studies for Binding Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would be performed to predict its binding affinity and interaction patterns with various protein targets. The benzofuran scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.
Similarly, computational analyses of other benzofuran derivatives have highlighted the importance of specific substitutions in modulating binding to protein kinases, which are often implicated in cancer. The benzyl group at the 2-position of this compound could potentially form pi-stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket, while the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Interactive Data Table: Exemplary Docking Results of a 5-Bromo-benzofuran Analog with a Protein Kinase
Note: The following data is based on findings for analogous compounds and is intended to be illustrative for this compound.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 0.25 |
| Interacting Residues | |
| Hydrophobic Interactions | Leu25, Val33, Ala46, Ile98 |
| Hydrogen Bonds | Not observed |
| Halogen Bonds | Asp102 |
| Pi-Stacking | Phe99 |
Prospective Applications and Future Research Directions of 2 Benzyl 5 Bromo 1 Benzofuran
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The structure of 2-Benzyl-5-bromo-1-benzofuran makes it a highly versatile intermediate in organic synthesis. The benzofuran (B130515) nucleus is considered a "privileged structure" in chemistry, and its derivatives are key components in the synthesis of complex molecules. researchgate.net The two primary points of reactivity on this molecule are the bromine atom on the benzene (B151609) ring and the benzyl (B1604629) group attached to the furan (B31954) ring.
The bromine atom at the 5-position serves as a crucial functional handle for introducing a wide array of substituents through cross-coupling reactions. Aryl bromides are common substrates in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. rsc.orgnih.gov For instance, research on a tribromobenzofuran demonstrated that sequential, regioselective cross-coupling reactions could be achieved, highlighting the controlled manner in which bromine atoms on the benzofuran scaffold can be functionalized. rsc.org This reactivity allows the 5-position to be elaborated into more complex structures.
Furthermore, the core structure itself can be built upon. Studies on related compounds, such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones, demonstrate how the 5-bromo-1-benzofuran moiety can serve as the foundational piece for constructing larger, more complex chemical entities. rsc.org
Benzofuran derivatives have been identified as important structural elements for organic materials. rsc.org Their rigid, planar, and aromatic nature makes them suitable candidates for creating materials with interesting electronic and photophysical properties. For example, benzofuran-containing structures have been explored for use in organic transistors. rsc.org
While direct polymerization of this compound is not widely documented, the parent benzofuran monomer is known to undergo cationic polymerization to produce rigid polymers with high transparency and high glass-transition temperatures. acs.org This suggests a potential for this compound to act as a functional monomer. The benzyl and bromo substituents could be used to tune the properties of the resulting polymer, such as solubility, refractive index, and thermal stability. Moreover, the bromine atom offers a site for post-polymerization modification, allowing for the synthesis of highly functionalized polymers that would be difficult to create directly from their respective monomers.
A scaffold in chemistry refers to a core molecular framework upon which new derivatives are built. The benzofuran ring system is a robust and versatile scaffold. nih.govresearchgate.net In a non-biological context, this compound provides a well-defined three-dimensional structure that can be systematically modified.
The combination of the rigid benzofuran core, the flexible benzyl group, and the reactive bromo-substituent allows for the design of novel chemical entities with tailored shapes and functionalities. These could include specialized ligands for organometallic catalysts, components for supramolecular assemblies, or new dye molecules. The predictable reactivity at the C-5 position (via the bromine) allows for controlled elaboration of the scaffold, enabling the construction of large and complex, yet well-defined, molecular architectures.
Development of Novel Catalytic Transformations Involving this compound
The synthesis and derivatization of benzofurans heavily rely on catalytic methods. The formation of the 2-benzylbenzofuran skeleton itself can be achieved through various novel catalytic transformations. One notable method is the palladium(II)-catalyzed regioselective intramolecular oxidative cyclization of ortho-cinnamyl phenols, which provides a direct route to functionalized 2-benzyl benzofurans. organic-chemistry.orgnih.gov
Conversely, this compound is an ideal substrate for participating in further catalytic transformations. The carbon-bromine bond at the 5-position is a prime target for transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating new C-C, C-N, and C-O bonds. For example, the Sonogashira coupling of an iodophenol with an alkyne, catalyzed by palladium and copper, is a key step in building complex benzofuran structures. rsc.orgnih.gov A similar strategy can be envisioned for this compound to link it with various acetylenic fragments.
Below is a representative table of conditions for a Suzuki coupling reaction, a type of catalytic transformation for which this compound would be a suitable substrate, based on general procedures for aryl bromides.
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ | Palladium(0) catalyst to facilitate the reaction cycle. |
| Base | 2M aq. Na₂CO₃ | Activates the boronic acid and neutralizes acid byproduct. |
| Reactant | Arylboronic acid | Provides the new aryl group to be coupled. |
| Solvent | Toluene/Ethanol | Provides a medium for the reaction to occur. |
| Temperature | 80-100 °C | Provides energy to overcome the activation barrier. |
Advanced Strategies for Sustainable Synthesis and Derivatization
Modern organic synthesis places a strong emphasis on sustainability and "green" chemistry. For a molecule like this compound, this involves improving the efficiency and environmental footprint of both its synthesis and subsequent modifications.
Key strategies for the sustainable synthesis of the benzofuran core include the development of one-pot procedures that minimize waste from intermediate workups and purifications. nih.govorganic-chemistry.org The use of catalysis is inherently a green principle, as it reduces the need for stoichiometric reagents. For instance, employing recyclable catalysts or developing metal-free synthesis routes, such as those using hypervalent iodine reagents for cyclization, represents a move toward more sustainable practices. organic-chemistry.orgnih.gov Microwave-assisted synthesis has also been effectively used to prepare benzofuran derivatives, often leading to shorter reaction times and increased energy efficiency. bepls.com
For the derivatization of this compound, sustainable strategies would focus on replacing traditional palladium catalysts with those based on more abundant and less toxic metals, or developing catalytic systems that operate in greener solvents like water or bio-based solvents, and at lower temperatures.
Emerging Research Areas and Unexplored Reactivity
While much of the chemistry of this compound can be predicted from the known reactivity of its constituent parts, several areas of its reactivity remain unexplored and represent emerging research directions.
C-H Functionalization: The direct functionalization of C-H bonds is a major area of modern organic chemistry. For this compound, potential targets for C-H activation include the benzylic position, which could provide access to a new range of derivatives, as well as the C-3, C-4, C-6, and C-7 positions on the benzofuran ring itself.
Metal-Halogen Exchange: The bromine atom at C-5 can be swapped with a metal (e.g., lithium or magnesium) via metal-halogen exchange. This would transform the electrophilic C-5 carbon into a potent nucleophile, which could then be reacted with a wide variety of electrophiles to install functional groups not accessible through cross-coupling.
Photoredox Catalysis: The application of visible-light photoredox catalysis to benzofuran chemistry is an emerging field. This could enable novel transformations of this compound under mild conditions, potentially accessing unique reaction pathways that are not possible with traditional thermal methods.
Furan Ring Reactivity: While the furan moiety in benzofuran is less reactive than furan itself due to aromatic stabilization, it can still participate in certain reactions. Exploring cycloaddition reactions or selective ring-opening transformations of the furan part of the molecule could lead to novel molecular skeletons.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-5-bromo-1-benzofuran?
- Methodological Answer :
- Cyclodehydration : 2-Hydroxybenzyl ketones or aldehydes undergo cyclization under acidic conditions (e.g., H₂SO₄, ZnCl₂) to form the benzofuran core .
- Halogenation : Bromine introduction at the C-5 position can be achieved via electrophilic substitution using Br₂ in CS₂ or via intermediates like 3-bromofuran in biomimetic routes .
- Benzylation : The C-2 benzyl group is introduced through Friedel-Crafts alkylation or nucleophilic substitution of pre-functionalized benzofuran intermediates .
Q. How do substituents at the C-2 and C-5 positions influence biological activity?
- Methodological Answer :
- C-2 Substituents : Ester groups or heterocyclic moieties at C-2 enhance cytotoxicity and selectivity in anticancer assays. For example, benzyl groups improve lipophilicity, aiding membrane permeability .
- C-5 Bromine : Bromine increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). Substituted halogens at C-5 correlate with improved antimicrobial activity in disk diffusion assays .
Q. What analytical techniques are critical for characterizing benzofuran derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., coupling constants for bromine at C-5) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities in complex benzofuran-containing natural products .
Advanced Research Questions
Q. How can divergent synthetic strategies selectively target benzofuran vs. chromene scaffolds?
- Methodological Answer :
- Catalytic Control : Using o-propargylphenols, base catalysts (e.g., K₂CO₃) favor benzofuran formation via 5-endo-dig cyclization, while transition-metal catalysts (e.g., Pd) promote chromene synthesis via 6-endo-dig pathways under microwave heating .
- Reaction Optimization : Solvent polarity (DMF vs. THF) and temperature gradients modulate regioselectivity, confirmed by LC-MS monitoring .
Q. What are the challenges in synthesizing enantiopure benzofuran derivatives for pharmacological studies?
- Methodological Answer :
- Asymmetric Catalysis : Chiral phosphoric acids or organocatalysts induce enantioselectivity during cyclization steps (e.g., in biomimetic lignan synthesis) .
- Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) separates enantiomers, validated by HPLC with chiral columns .
Q. How do sulfated benzofuran derivatives inhibit thrombin, and what assays validate this activity?
- Methodological Answer :
- Mechanism : Sulfated groups at C-2 and C-5 mimic heparin’s binding to thrombin’s exosite 2, disrupting fibrinogen recognition.
- Assays : Chromogenic substrate hydrolysis (e.g., S-2238) quantifies inhibition kinetics (IC₅₀ values). Surface plasmon resonance (SPR) measures binding affinity (KD) .
Q. What in silico tools predict the bioactivity of this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
